molecular formula C13H14N4S B12681350 N,N'-Bis(3-methyl-2-pyridinyl)thiourea CAS No. 6949-01-5

N,N'-Bis(3-methyl-2-pyridinyl)thiourea

Cat. No.: B12681350
CAS No.: 6949-01-5
M. Wt: 258.34 g/mol
InChI Key: SLSXXOCGDJFZGQ-UHFFFAOYSA-N
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Description

N,N’-Bis(3-methyl-2-pyridinyl)thiourea is a chemical compound with the molecular formula C13H14N4S It is a thiourea derivative, characterized by the presence of two 3-methyl-2-pyridinyl groups attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-methyl-2-pyridinyl)thiourea typically involves the reaction of 3-methyl-2-pyridinylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the thiourea derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(3-methyl-2-pyridinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The pyridinyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N,N’-Bis(3-methyl-2-pyridinyl)thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-methyl-2-pyridinyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound’s thiourea moiety can stabilize transition states and intermediates in chemical reactions, making it a valuable catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic transformations.

    N,N’-Bis(2-pyridyl)thiourea: Another thiourea derivative with applications in coordination chemistry and catalysis.

Uniqueness

N,N’-Bis(3-methyl-2-pyridinyl)thiourea is unique due to the presence of the 3-methyl-2-pyridinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

CAS No.

6949-01-5

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

1,3-bis(3-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C13H14N4S/c1-9-5-3-7-14-11(9)16-13(18)17-12-10(2)6-4-8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18)

InChI Key

SLSXXOCGDJFZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC2=C(C=CC=N2)C

Origin of Product

United States

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